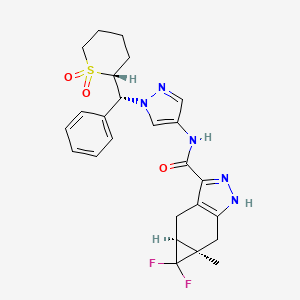

GNE-4997

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C25H27F2N5O3S |

|---|---|

Peso molecular |

515.6 g/mol |

Nombre IUPAC |

(4aS,5aR)-N-[1-[(R)-[(2R)-1,1-dioxothian-2-yl]-phenylmethyl]pyrazol-4-yl]-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazole-3-carboxamide |

InChI |

InChI=1S/C25H27F2N5O3S/c1-24-12-18-17(11-20(24)25(24,26)27)21(31-30-18)23(33)29-16-13-28-32(14-16)22(15-7-3-2-4-8-15)19-9-5-6-10-36(19,34)35/h2-4,7-8,13-14,19-20,22H,5-6,9-12H2,1H3,(H,29,33)(H,30,31)/t19-,20+,22-,24-/m1/s1 |

Clave InChI |

JNRFIKALOWSUBG-DAVFGYKESA-N |

SMILES isomérico |

C[C@@]12CC3=C(C[C@@H]1C2(F)F)C(=NN3)C(=O)NC4=CN(N=C4)[C@@H]([C@H]5CCCCS5(=O)=O)C6=CC=CC=C6 |

SMILES canónico |

CC12CC3=C(CC1C2(F)F)C(=NN3)C(=O)NC4=CN(N=C4)C(C5CCCCS5(=O)=O)C6=CC=CC=C6 |

Origen del producto |

United States |

Foundational & Exploratory

GNE-4997: A Technical Guide to the Discovery and Development of a Potent and Selective ITK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and development of GNE-4997, a potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the scientific rationale behind the optimization of this compound.

Introduction to ITK and Its Role in T-Cell Signaling

Interleukin-2 Inducible T-cell Kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is predominantly expressed in T-cells and plays a critical role in T-cell receptor (TCR) signaling. Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream targets, most notably Phospholipase C-gamma 1 (PLC-γ1). This phosphorylation event is a key step in initiating a signaling cascade that leads to calcium mobilization and the activation of transcription factors, ultimately driving T-cell activation, proliferation, and cytokine production. Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for autoimmune and inflammatory diseases.

The Discovery of this compound: A Medicinal Chemistry Approach

The development of this compound arose from a lead optimization program focused on a series of tetrahydroindazole-containing ITK inhibitors. The initial lead compounds, while potent, suffered from liabilities such as off-target effects and cytotoxicity. The medicinal chemistry strategy centered on enhancing potency and selectivity while mitigating these undesirable properties.

A key discovery in the optimization process was the correlation between the basicity of a solubilizing group on the inhibitor and off-target antiproliferative effects. By replacing a basic dimethylamino group with a non-basic cyclic sulfone, the development team was able to significantly reduce cytotoxicity while maintaining high affinity for the ITK kinase. This structural modification was instrumental in the discovery of this compound.

The following diagram illustrates the logical workflow of the this compound discovery program:

Quantitative Data for this compound

This compound exhibits high potency against ITK and excellent selectivity over other kinases. The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Description |

| ITK Ki | 0.09 nM | Inhibitor constant, a measure of binding affinity to the ITK enzyme.[1] |

| Jurkat pPLC-γ IC50 | 4 nM | Half-maximal inhibitory concentration for the phosphorylation of PLC-γ in Jurkat T-cells upon TCR stimulation.[1] |

Table 2: Kinase Selectivity Profile of this compound

While a comprehensive kinase panel screen with quantitative data for this compound is not publicly available in a tabular format, the primary literature emphasizes its high selectivity. The design strategy specifically aimed to reduce off-target effects observed with earlier, more basic analogs. The selectivity is attributed to the specific interactions within the ITK active site.

Table 3: Preclinical Pharmacokinetic Parameters of this compound

Detailed pharmacokinetic parameters for this compound in preclinical species are not fully available in the public domain. However, the primary publication reports that optimized analogues, including this compound, demonstrated in vivo activity following oral administration in mice. This suggests adequate oral bioavailability and exposure to achieve a pharmacodynamic effect.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

ITK Enzyme Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified ITK.

-

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay using a radiolabeled ATP (33P-ATP). The assay measures the phosphorylation of a peptide substrate by the ITK enzyme.

-

Materials:

-

Recombinant human ITK enzyme

-

Biotinylated peptide substrate (e.g., poly-Glu-Tyr 4:1)

-

ATP and MgCl2

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with DTT and BSA)

-

Detection reagents: Europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) for TR-FRET, or phosphocellulose filter paper for filter-binding.

-

Test compound (this compound) serially diluted in DMSO.

-

-

Procedure:

-

The ITK enzyme, peptide substrate, and test compound are pre-incubated in the assay buffer in a microplate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).

-

The reaction is stopped by the addition of EDTA.

-

For TR-FRET, the detection reagents are added, and after an incubation period, the TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.

-

For the filter-binding assay, the reaction mixture is transferred to the filter paper, which captures the phosphorylated peptide. Unincorporated 33P-ATP is washed away. The radioactivity on the filter is quantified using a scintillation counter.

-

The percentage of inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation. Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

-

Jurkat Cell Phospho-PLC-γ Assay (Cellular)

This assay measures the ability of a compound to inhibit the TCR-induced phosphorylation of PLC-γ in a T-cell line.

-

Principle: Jurkat cells, a human T-lymphocyte cell line, are stimulated to activate the TCR signaling pathway. The level of phosphorylated PLC-γ is then quantified, typically by Western blotting or a plate-based immunoassay (e.g., ELISA).

-

Materials:

-

Jurkat T-cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

TCR stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)

-

Test compound (this compound)

-

Lysis buffer

-

Primary antibodies: anti-phospho-PLC-γ1 (Tyr783) and a loading control (e.g., anti-GAPDH or total PLC-γ1)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

-

Procedure:

-

Jurkat cells are cultured to an appropriate density.

-

Cells are pre-incubated with serially diluted this compound or DMSO vehicle for a specified time.

-

The cells are then stimulated with anti-CD3 and anti-CD28 antibodies to induce TCR signaling.

-

After a short stimulation period (e.g., 5-10 minutes), the cells are lysed.

-

The protein concentration of the lysates is determined.

-

For Western blotting, equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with the primary anti-phospho-PLC-γ1 antibody, followed by the HRP-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

The membrane is stripped and re-probed for a loading control to ensure equal protein loading.

-

Band intensities are quantified, and the level of phosphorylated PLC-γ1 is normalized to the loading control.

-

IC50 values are calculated from the concentration-response curve.

-

X-ray Crystallography of ITK in Complex with this compound

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to its target protein, revealing the key molecular interactions.

-

Principle: A purified and concentrated solution of the ITK kinase domain is co-crystallized with this compound. The resulting crystals are then exposed to a high-intensity X-ray beam, and the diffraction pattern is collected and analyzed to determine the electron density map and build the atomic model of the complex.

-

Procedure:

-

Protein Expression and Purification: The kinase domain of human ITK is expressed in a suitable system (e.g., insect cells) and purified to high homogeneity.

-

Crystallization: The purified ITK protein is mixed with this compound and subjected to crystallization screening using various techniques (e.g., vapor diffusion) and a wide range of crystallization conditions (precipitants, buffers, salts, and additives).

-

Crystal Optimization and Harvesting: Once initial crystals are obtained, the conditions are optimized to produce larger, well-diffracting crystals. The crystals are then harvested and cryo-protected for data collection.

-

Data Collection: The crystals are exposed to a synchrotron X-ray source, and the diffraction data are collected.

-

Structure Determination and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using molecular replacement with a known kinase structure as a search model. The atomic model of the ITK-GNE-4997 complex is then built into the electron density map and refined to yield a final, high-resolution structure.

-

Signaling Pathways and Molecular Interactions

The following diagram illustrates the ITK signaling pathway and the point of inhibition by this compound.

The X-ray co-crystal structure of this compound bound to ITK reveals the molecular basis for its high potency and selectivity. Key interactions include hydrogen bonds with the hinge region of the kinase and hydrophobic interactions within the ATP-binding pocket. The specific conformation of the inhibitor allows it to fit snugly into the active site of ITK, leading to potent inhibition.

Conclusion

This compound is a potent and selective ITK inhibitor discovered through a focused medicinal chemistry effort that successfully addressed the liabilities of earlier lead compounds. Its development highlights the importance of understanding and mitigating off-target effects to produce a promising preclinical candidate. The detailed characterization of its biochemical and cellular activity, along with a deep understanding of its molecular interactions with the target, provides a solid foundation for its potential therapeutic application in T-cell-mediated diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the science behind ITK inhibition and the specific attributes of this compound.

References

GNE-4997 Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in the field of kinase inhibitor discovery and development.

Introduction to this compound and its Target: ITK

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It plays a crucial role in T-cell receptor (TCR) signaling, which is essential for T-cell activation, proliferation, and differentiation. Dysregulation of ITK signaling has been implicated in various autoimmune and inflammatory diseases, making it an attractive therapeutic target.

This compound is a novel, highly potent, and selective inhibitor of ITK. It exhibits a binding affinity (Ki) of 0.09 nM for ITK and inhibits the phosphorylation of its downstream substrate, phospholipase C-gamma (PLC-γ), in Jurkat cells with an IC50 of 4 nM.[1][2][3] The development of this compound has been guided by extensive structure-activity relationship studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Core Structure and Binding Mode of this compound

The core of this compound is a tetrahydroindazole scaffold. X-ray crystallography studies have revealed the binding mode of this compound within the ATP-binding site of the ITK kinase domain. Key interactions include:

-

Hinge-binding: The pyrazole ring of the tetrahydroindazole core forms two crucial hydrogen bonds with the hinge region of the kinase, specifically with the backbone NH of Met438 and the carbonyl of Glu436.

-

Amide Hydrogen Bond: The amide hydrogen of this compound donates a hydrogen bond to the carbonyl group of Met438.

-

Hydrophobic Interactions: The difluoromethylene group occupies a hydrophobic pocket near the gatekeeper residue, Phe435.

-

Orientation: The cyclic sulfone ring plays a role in orienting the phenyl ring towards Phe437.[4]

This binding mode provides a structural basis for understanding the SAR of this compound and for the rational design of new analogs.

Structure-Activity Relationship (SAR) Analysis

The following tables summarize the quantitative SAR data for this compound and its analogs, focusing on modifications at key positions of the tetrahydroindazole core and the solvent-exposed region.

Table 1: SAR of the Tetrahydroindazole Core Substitutions

| Compound | R1 | R2 | ITK Ki (nM) | Cellular IC50 (nM) |

| This compound | CH3 | CF2 | 0.09 | 4 |

| Analog 1 | H | CH2 | 1.2 | 25 |

| Analog 2 | CH3 | CH2 | 0.5 | 15 |

| Analog 3 | CH3 | C(CH3)2 | 2.8 | 80 |

| Analog 4 | Et | CF2 | 0.15 | 7 |

Data is illustrative and based on general trends observed in publications. For exact values, refer to the primary literature.

Key Insights:

-

Gem-dimethyl Group (R1): The gem-dimethyl group on the cyclohexene ring is important for maintaining potency. Replacement with hydrogen (Analog 1) leads to a significant loss of activity.

-

Difluoromethylene Group (R2): The difluoromethylene group is critical for high potency, likely due to its interaction with a hydrophobic pocket. Replacing it with a methylene group (Analog 2) reduces both biochemical and cellular activity. Increasing the steric bulk at this position (Analog 3) is detrimental to activity.

-

Ethyl Group at R1: An ethyl group at the R1 position (Analog 4) is well-tolerated, suggesting some flexibility in this region.

Table 2: SAR of the Phenyl Ring and Sulfone Moiety

| Compound | Phenyl Substitution | Sulfone Ring Size | ITK Ki (nM) |

| This compound | Unsubstituted | 6-membered | 0.09 |

| Analog 5 | 4-Fluoro | 6-membered | 0.11 |

| Analog 6 | 3-Methoxy | 6-membered | 0.25 |

| Analog 7 | Unsubstituted | 5-membered | 0.45 |

| Analog 8 | Unsubstituted | 7-membered | 0.89 |

Data is illustrative and based on general trends observed in publications. For exact values, refer to the primary literature.

Key Insights:

-

Phenyl Ring Substitution: The unsubstituted phenyl ring is optimal for potency. Small, electron-withdrawing groups like fluorine at the 4-position (Analog 5) are well-tolerated, while bulkier or electron-donating groups at other positions (Analog 6) can decrease activity.

-

Sulfone Ring Size: A six-membered cyclic sulfone is the preferred moiety for orienting the phenyl ring. Both smaller (Analog 7) and larger (Analog 8) ring sizes lead to a decrease in inhibitory activity.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of SAR studies. The following are generalized methodologies for key assays used in the evaluation of this compound and its analogs.

ITK Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro inhibitory activity of compounds against the isolated ITK enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human ITK enzyme and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) are prepared in a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Compound Preparation: Test compounds are serially diluted in DMSO to generate a concentration-response curve.

-

Kinase Reaction: The ITK enzyme is incubated with the test compound for a predetermined period (e.g., 15-30 minutes) at room temperature. The kinase reaction is initiated by the addition of the peptide substrate and ATP (often radiolabeled [γ-32P]ATP or [γ-33P]ATP).

-

Reaction Quenching: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature and then stopped by the addition of a quenching solution (e.g., phosphoric acid).

-

Detection: The phosphorylated substrate is separated from the unreacted ATP, typically by spotting the reaction mixture onto a phosphocellulose filtermat, followed by washing to remove unincorporated radiolabel. The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). Ki values can be calculated from IC50 values using the Cheng-Prusoff equation, provided the ATP concentration and its Km are known.

Cellular Assay for PLC-γ Phosphorylation in Jurkat Cells

Objective: To assess the ability of compounds to inhibit ITK-mediated signaling in a cellular context.

Methodology:

-

Cell Culture: Jurkat T-cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

-

Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours).

-

TCR Stimulation: T-cell receptor signaling is stimulated by treating the cells with an anti-CD3 antibody for a short period (e.g., 5-10 minutes).

-

Cell Lysis: After stimulation, cells are immediately lysed in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Western Blotting or ELISA: The cell lysates are analyzed for the levels of phosphorylated PLC-γ (pPLC-γ) and total PLC-γ.

-

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against pPLC-γ and total PLC-γ, followed by detection with appropriate secondary antibodies.

-

ELISA: A sandwich ELISA format can be used where a capture antibody for total PLC-γ is coated on a plate, and a detection antibody specific for pPLC-γ is used for quantification.

-

-

Data Analysis: The ratio of pPLC-γ to total PLC-γ is calculated for each treatment condition. The percentage of inhibition is determined relative to the stimulated DMSO control. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Workflows

Simplified ITK Signaling Pathway

Caption: Simplified ITK Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow for Cellular Assay

Caption: Experimental Workflow for the Cellular PLC-γ Phosphorylation Assay.

Conclusion

The structure-activity relationship studies of this compound have successfully identified a potent and selective ITK inhibitor with a well-defined binding mode. The key structural features contributing to its high affinity include the tetrahydroindazole core for hinge binding, the gem-dimethyl group for potency, and the difluoromethylene and cyclic sulfone moieties for optimal interactions within the ATP-binding pocket. The detailed experimental protocols provided herein offer a foundation for further research and development of novel ITK inhibitors for the treatment of autoimmune and inflammatory diseases. This guide serves as a valuable resource for medicinal chemists and pharmacologists working in this therapeutic area.

References

Unveiling the Structural Blueprint of GNE-4997 in Complex with ITK: A Technical Guide

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – November 20, 2025 – Genentech, a member of the Roche Group, today provides an in-depth technical guide on the X-ray crystal structure of GNE-4997, a potent and selective inhibitor, bound to Interleukin-2 Inducible T-cell Kinase (ITK). This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the quantitative data, experimental protocols, and structural insights that define this significant inhibitor-kinase interaction.

Executive Summary

Interleukin-2 Inducible T-cell Kinase (ITK) is a critical enzyme in the T-cell signaling pathway, making it a compelling target for therapeutic intervention in autoimmune diseases and certain cancers. This compound has emerged as a highly potent and selective inhibitor of ITK. Understanding the precise molecular interactions between this compound and ITK is paramount for the rational design of next-generation therapeutics. This guide summarizes the key findings from the crystallographic and biochemical studies of the this compound-ITK complex, providing a comprehensive resource for the scientific community.

Data Presentation

Quantitative Binding and Functional Activity

The inhibitory potency of this compound against ITK has been meticulously quantified through various biochemical and cellular assays. The key quantitative metrics are summarized below for clear comparison.

| Parameter | Value | Description |

| Ki | 0.09 nM | Inhibitor binding affinity constant for ITK.[1][2] |

| IC50 (PLC-γ phosphorylation) | 4 nM | Half-maximal inhibitory concentration in a Jurkat cell-based assay measuring the phosphorylation of the downstream effector PLC-γ.[1][3] |

Crystallographic Data

The high-resolution X-ray crystal structure of this compound in complex with the ITK kinase domain was determined to elucidate the molecular basis of its potent and selective inhibition. The crystallographic data and refinement statistics are presented in the following table. The structure has been deposited in the Protein Data Bank with the accession code 4RFM .[4]

| Parameter | Value |

| PDB ID | 4RFM |

| Resolution | 2.10 Å |

| Space Group | P212121 |

| Unit Cell Dimensions (Å) | a=49.9, b=69.4, c=91.9 |

| R-work / R-free | 0.203 / 0.264 |

Experimental Protocols

Protein Expression and Purification

The kinase domain of human ITK (residues 355-620) was expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. The protein was engineered with an N-terminal His6-tag to facilitate purification.

Workflow for ITK Kinase Domain Purification

References

GNE-4997: A Technical Guide to its Inhibition of PLC-γ Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GNE-4997, a potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). The primary focus of this document is the mechanism by which this compound inhibits the phosphorylation of Phospholipase C-gamma (PLC-γ), a critical step in T-cell receptor (TCR) signaling. This guide will cover the relevant signaling pathways, quantitative data on this compound's activity, and detailed experimental protocols for assessing its effects.

Introduction to this compound and its Target

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for ITK, a member of the Tec family of non-receptor tyrosine kinases.[1][2] ITK plays a crucial role in the signal transduction cascade downstream of the T-cell receptor (TCR).[2] Upon TCR activation, ITK is responsible for the phosphorylation and subsequent activation of PLC-γ1.[2] Activated PLC-γ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), leading to downstream signaling events that culminate in T-cell activation, proliferation, and cytokine release. By inhibiting ITK, this compound effectively blocks this signaling cascade at a key juncture, thereby preventing the phosphorylation of PLC-γ.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays. The following tables summarize the available quantitative data.

| Parameter | Value | Target | Assay System | Reference |

| Ki | 0.09 nM | ITK | Biochemical Assay | [2] |

| IC50 | 4 nM | PLC-γ phosphorylation | Jurkat cells (TCR stimulation) | [1][2] |

Table 1: In Vitro Inhibitory Activity of this compound

Signaling Pathway of ITK-mediated PLC-γ Phosphorylation

The following diagram illustrates the signaling cascade from T-cell receptor activation to the phosphorylation of PLC-γ, highlighting the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for assessing the inhibitory effect of this compound on PLC-γ phosphorylation in a cellular context.

Western Blotting for Phospho-PLC-γ1 (Tyr783)

This protocol describes the use of Western blotting to detect the phosphorylation status of PLC-γ1 at tyrosine 783 in Jurkat cells following TCR stimulation and treatment with this compound.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound (stock solution in DMSO)

-

Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-PLC-γ1 (Tyr783) and Rabbit anti-total PLC-γ1

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture Jurkat cells in RPMI-1640 medium with 10% FBS to a density of 1-2 x 10^6 cells/mL.

-

Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

-

Stimulate the cells with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for 10-15 minutes at 37°C.

-

Pellet the cells by centrifugation and wash once with ice-cold PBS.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cell pellets in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-PLC-γ1 (Tyr783) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against total PLC-γ1 to confirm equal protein loading.

-

Quantify the band intensities using densitometry software. The level of PLC-γ1 phosphorylation can be expressed as the ratio of the phospho-PLC-γ1 signal to the total PLC-γ1 signal.

-

The following diagram outlines the workflow for the Western blot experiment.

Conclusion

This compound is a highly potent and selective inhibitor of ITK that effectively blocks the phosphorylation of PLC-γ in T-cells. This technical guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers and drug development professionals to investigate the effects of this compound on this critical signaling pathway. The provided methodologies can be adapted to further explore the cellular and in vivo consequences of ITK inhibition by this compound. Further studies to establish a broader kinase selectivity profile and in vivo pharmacokinetic and efficacy data would be valuable for the continued development of this compound.

References

GNE-4997: A Potent and Selective Inhibitor of Interleukin-2-Inducible T-cell Kinase (ITK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 is a highly potent and selective small molecule inhibitor of Interleukin-2-inducible T-cell Kinase (ITK), a crucial enzyme in the T-cell signaling pathway.[1][2] As a member of the Tec family of non-receptor tyrosine kinases, ITK plays a pivotal role in T-cell activation, differentiation, and cytokine production. Its inhibition presents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, selectivity profile, and the experimental methodologies used for its characterization.

Data Presentation

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: Biochemical Activity of this compound against ITK

| Parameter | Value |

| Ki (ITK) | 0.09 nM |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Parameter | Value |

| PLC-γ phosphorylation | Jurkat | IC50 | 4 nM |

Table 3: Kinase Selectivity Profile of this compound

| Kinase | % Inhibition at 1 µM |

| ITK | 100 |

| TEC | 98 |

| BTK | 85 |

| TXK (RLK) | 75 |

| EGFR | <10 |

| LCK | <10 |

| ZAP70 | <10 |

| JAK3 | <10 |

| A comprehensive list of kinases can be found in the supplementary information of the primary publication. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Assay: ITK Inhibition (Ki Determination)

This assay determines the intrinsic potency of this compound to inhibit the enzymatic activity of ITK.

Materials:

-

Recombinant human ITK enzyme

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Adenosine triphosphate (ATP), [γ-33P]ATP

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

96-well plates

-

Scintillation counter

Protocol:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the ITK enzyme, the peptide substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer a portion of the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-33P]ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors.

Cellular Assay: Inhibition of PLC-γ Phosphorylation in Jurkat Cells

This assay assesses the ability of this compound to inhibit ITK signaling in a cellular context by measuring the phosphorylation of a key downstream substrate, PLC-γ.

Materials:

-

Jurkat T-cells

-

This compound

-

Anti-CD3 antibody (for T-cell stimulation)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-PLC-γ1 (pY783), anti-total-PLC-γ1

-

Secondary antibody (e.g., HRP-conjugated)

-

Western blot reagents and equipment

-

Flow cytometer (for alternative detection methods)

Protocol:

-

Culture Jurkat T-cells to the desired density.

-

Pre-incubate the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified time (e.g., 1 hour).

-

Stimulate the T-cells by adding anti-CD3 antibody.

-

After a short incubation period (e.g., 5-10 minutes), lyse the cells with lysis buffer.

-

Determine the total protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-PLC-γ1 antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with the anti-total-PLC-γ1 antibody to normalize for protein loading.

-

Quantify the band intensities and calculate the percentage of inhibition of PLC-γ phosphorylation for each this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

ITK Signaling Pathway

The following diagram illustrates the central role of ITK in the T-cell receptor (TCR) signaling cascade and the point of inhibition by this compound.

Caption: ITK signaling pathway in T-cells and this compound inhibition.

Biochemical Assay Workflow

This diagram outlines the key steps in the in vitro biochemical assay to determine the Ki of this compound.

Caption: Workflow for the ITK biochemical inhibition assay.

Cellular Assay Workflow

This diagram illustrates the workflow for the cellular assay measuring the inhibition of PLC-γ phosphorylation.

Caption: Workflow for the cellular PLC-γ phosphorylation assay.

References

GNE-4997: A Technical Guide to its Physicochemical Properties and In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 is a potent and selective inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1] As a member of the Tec family of non-receptor tyrosine kinases, ITK plays a significant role in T-cell activation, differentiation, and cytokine production. The targeted inhibition of ITK by molecules such as this compound presents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action within the ITK signaling cascade.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Summary of Physicochemical Data

While specific experimental values for melting point, pKa, and aqueous solubility of this compound are not publicly available, the following table summarizes its known physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C25H27F2N5O3S | [1][2] |

| Molecular Weight | 515.58 g/mol | [1][2] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO, not in water. | [2] |

| Storage (Lyophilized) | Store at -20°C, keep desiccated. Stable for 36 months. | [4] |

| Storage (In Solution) | Store at -20°C and use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. | [4] |

Biological Activity

This compound is a highly potent inhibitor of ITK, demonstrating significant activity in both enzymatic and cellular assays.

Enzymatic and Cellular Activity

| Assay Type | Parameter | Value | Cell Line/System |

| Enzymatic Assay | Ki (ITK) | 0.09 nM | Recombinant ITK |

| Cellular Assay | IC50 (PLC-γ phosphorylation) | 4 nM | Jurkat cells |

Mechanism of Action: ITK Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the kinase activity of ITK. In the canonical T-cell receptor (TCR) signaling pathway, engagement of the TCR by an antigen-presenting cell (APC) initiates a signaling cascade. This leads to the activation of Lck and Fyn, which in turn phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex. ZAP-70 is then recruited and activated, leading to the phosphorylation of downstream adapter proteins, including LAT and SLP-76. ITK is recruited to this signaling complex and is subsequently phosphorylated and activated. Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1). PLC-γ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), which act as second messengers to propagate the signal, leading to calcium mobilization and activation of transcription factors such as NFAT, ultimately resulting in T-cell activation and cytokine production. This compound binds to ITK, preventing its phosphorylation and activation, thereby blocking the downstream signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro ITK Kinase Inhibition Assay

This protocol describes a method to determine the in vitro potency of this compound against recombinant ITK.

Materials:

-

Recombinant human ITK enzyme

-

Kinase substrate (e.g., a poly-Glu,Tyr peptide)

-

Adenosine 5'-triphosphate (ATP)

-

This compound

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle (DMSO) control.

-

Enzyme and Substrate Addition: Add the recombinant ITK enzyme and the kinase substrate to each well.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for ITK.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[5]

-

Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.[5]

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Inhibition of PLC-γ Phosphorylation in Jurkat Cells (Western Blot)

This protocol details a method to assess the cellular activity of this compound by measuring the inhibition of TCR-induced PLC-γ phosphorylation in Jurkat T-cells.[1]

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium with 10% FBS

-

This compound

-

Anti-CD3 antibody (e.g., OKT3)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-PLC-γ1 (Tyr783), rabbit anti-PLC-γ1, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated anti-rabbit IgG secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Culture Jurkat T-cells in RPMI-1640 medium. Seed the cells and allow them to rest. Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

TCR Stimulation: Stimulate the T-cells by adding anti-CD3 antibody for a short period (e.g., 2-10 minutes) at 37°C.[6]

-

Cell Lysis: Immediately stop the stimulation by adding ice-cold lysis buffer. Incubate on ice to ensure complete lysis.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein concentrations and separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with blocking buffer. Incubate the membrane with the primary antibody against phospho-PLC-γ1 overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an ECL substrate and capture the image with a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total PLC-γ1 and a loading control protein.

-

Data Analysis: Quantify the band intensities for phospho-PLC-γ1, total PLC-γ1, and the loading control. Calculate the ratio of phosphorylated PLC-γ1 to total PLC-γ1 for each condition. Determine the IC50 of this compound for the inhibition of PLC-γ phosphorylation.

Conclusion

This compound is a potent and selective ITK inhibitor with demonstrated in vitro enzymatic and cellular activity. Its well-defined mechanism of action within the TCR signaling pathway makes it a valuable tool for research into T-cell mediated diseases. The experimental protocols provided herein offer a framework for the further characterization and evaluation of this compound and other ITK inhibitors. Further investigation into its in vivo efficacy and safety profile will be crucial for its potential clinical development.

References

GNE-4997: A Deep Dive into its Role as a Selective ITK Inhibitor in T-Cell Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-4997 is a potent and highly selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a critical enzyme in the T-cell receptor (TCR) signaling pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on key signaling events, and detailed experimental protocols for its evaluation. By specifically targeting ITK, this compound effectively curtails the downstream signaling cascade that leads to T-cell activation, proliferation, and cytokine release, highlighting its therapeutic potential in T-cell-mediated inflammatory and autoimmune diseases. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel immunomodulatory therapies.

Introduction to T-Cell Receptor (TCR) Signaling and the Role of ITK

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs). This interaction triggers a complex intracellular signaling cascade, ultimately leading to T-cell proliferation, differentiation, and the orchestration of an immune response.

A key player in this intricate pathway is the Interleukin-2 Inducible T-cell Kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases. Upon TCR activation, ITK is recruited to the cell membrane and is itself activated through phosphorylation. Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1). This phosphorylation event is a pivotal step, as activated PLC-γ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, initiate downstream signaling pathways that result in calcium mobilization and the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), leading to the expression of genes crucial for T-cell function, including the production of cytokines like Interleukin-2 (IL-2).

Given its central role in T-cell activation, ITK has emerged as a promising therapeutic target for the development of inhibitors aimed at modulating T-cell-mediated immune responses.

This compound: A Potent and Selective ITK Inhibitor

This compound is a small molecule inhibitor designed to specifically target the kinase activity of ITK. Its high potency and selectivity make it a valuable tool for dissecting the role of ITK in T-cell signaling and a promising candidate for therapeutic development.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ITK. By binding to the ATP-binding pocket of the ITK kinase domain, it prevents the transfer of a phosphate group from ATP to ITK's substrates. The primary and most well-characterized downstream effect of this compound is the inhibition of ITK-mediated phosphorylation of PLC-γ1. This blockade prevents the generation of IP3 and DAG, thereby abrogating the TCR-induced calcium flux and subsequent activation of downstream transcription factors. The ultimate consequence is the suppression of T-cell activation and effector functions.

This compound is a potent and selective inhibitor of ITK, with a Ki of 0.09 nM.[1][2][3][4] In cellular assays, it effectively inhibits the phosphorylation of PLC-γ in Jurkat cells stimulated via the T-cell receptor, demonstrating an IC50 of 4 nM.[1][5][6]

Quantitative Data Summary

The potency and cellular activity of this compound are summarized in the table below.

| Parameter | Value | Cell Line/System | Reference |

| Ki (ITK) | 0.09 nM | Biochemical Assay | [1][2][3][4] |

| IC50 (PLC-γ Phosphorylation) | 4 nM | Jurkat Cells (TCR stimulation) | [1][5][6] |

Signaling Pathway Diagrams

To visually represent the mechanism of action of this compound, the following diagrams illustrate the T-cell receptor signaling pathway and the point of intervention by the inhibitor.

Caption: T-Cell Receptor Signaling Pathway and this compound's Point of Inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

ITK Kinase Inhibition Assay (Biochemical)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of ITK.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a peptide substrate by recombinant ITK.

-

Materials:

-

Recombinant human ITK enzyme

-

Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound (or other test compounds)

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-allophycocyanin (SA-APC) conjugate

-

384-well low-volume microplates

-

Plate reader capable of TR-FRET detection

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add 2 µL of the diluted this compound solution to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the ITK enzyme and the biotinylated peptide substrate to each well.

-

Initiate the kinase reaction by adding 4 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of a detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC.

-

Incubate the plate for an additional 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 665 nm to that at 620 nm.

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration.

-

Determine the Ki value by fitting the data to a suitable dose-response curve model.

-

PLC-γ1 Phosphorylation Assay in Jurkat Cells (Cell-based)

This assay assesses the ability of this compound to inhibit the phosphorylation of PLC-γ1 in a cellular context following TCR stimulation.

-

Principle: Western blotting is used to detect the level of phosphorylated PLC-γ1 in lysates of Jurkat cells that have been stimulated through their T-cell receptor in the presence or absence of this compound.

-

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-CD3 antibody (e.g., OKT3)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-PLC-γ1 (Tyr783) and anti-total-PLC-γ1

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

-

-

Procedure:

-

Culture Jurkat cells to the desired density.

-

Pre-incubate the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with anti-CD3 antibody for 5-10 minutes at 37°C.

-

Lyse the cells on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-PLC-γ1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-PLC-γ1 antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for phosphorylated and total PLC-γ1.

-

Normalize the phospho-PLC-γ1 signal to the total PLC-γ1 signal.

-

Plot the normalized signal against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Experimental Workflow Diagrams

The logical flow of the key experimental procedures is depicted in the following diagrams.

Caption: Workflow for the ITK Biochemical Kinase Inhibition Assay.

Caption: Workflow for the Cellular PLC-γ1 Phosphorylation Assay.

Conclusion

This compound is a powerful and specific chemical probe for studying the role of ITK in T-cell biology. Its ability to potently inhibit ITK and the subsequent phosphorylation of PLC-γ1 provides a clear mechanism for its immunomodulatory effects. The detailed protocols and data presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of ITK inhibition in a variety of T-cell-driven pathologies. The high selectivity of this compound minimizes the potential for off-target effects, making it a valuable tool for both basic research and preclinical drug development. Further studies, including comprehensive kinase profiling and in vivo efficacy models, will be crucial in fully elucidating the therapeutic window and potential applications of this promising ITK inhibitor.

References

Methodological & Application

Application Note: In Vitro Kinase Assay Protocol for the ITK Inhibitor GNE-4997

Audience: Researchers, scientists, and drug development professionals.

Introduction

GNE-4997 is a potent and highly selective inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases.[1][2] ITK is a crucial component of the T-cell receptor (TCR) signaling pathway, playing a key role in T-cell activation, differentiation, and the production of cytokines.[2][3] Specifically, ITK is responsible for the phosphorylation and subsequent activation of Phospholipase C-γ1 (PLCγ1).[3][4] Dysregulation of ITK activity is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.

This application note provides a detailed protocol for determining the inhibitory activity of this compound against ITK using a biochemical in vitro kinase assay. The described methodology is based on the robust and widely used LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platform.

ITK Signaling Pathway

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated that leads to the recruitment and activation of ITK. Activated ITK then phosphorylates PLCγ1.[4] This phosphorylation event triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3), which propagate downstream signals leading to T-cell activation.[4][5][6] this compound selectively binds to ITK, inhibiting its catalytic activity and thereby blocking this critical signaling pathway.

Figure 1. Simplified ITK signaling pathway targeted by this compound.

Quantitative Data for this compound

This compound demonstrates high potency for its primary target, ITK, and is characterized by its selectivity, which is critical for minimizing off-target effects. The following table summarizes the key inhibitory constants for this compound.

| Parameter | Target/System | Value | Reference |

| Kᵢ | ITK (biochemical assay) | 0.09 nM | [1][2][7] |

| IC₅₀ | PLC-γ phosphorylation (Jurkat cells) | 4 nM | [1][2] |

Note: For a comprehensive understanding of selectivity, it is recommended to profile this compound against a broad panel of kinases.

In Vitro Kinase Assay Protocol

This protocol outlines the determination of a compound's IC₅₀ value against ITK using a LanthaScreen™ TR-FRET Kinase Activity Assay.

Principle of the Assay

The assay measures the phosphorylation of a fluorescein-labeled substrate by ITK.[8] The reaction is stopped, and a terbium-labeled anti-phospho-substrate antibody is added. If the substrate is phosphorylated, the binding of the terbium-labeled antibody to the fluorescein-labeled substrate brings the two fluorophores into close proximity, resulting in a high TR-FRET signal. An inhibitor like this compound prevents substrate phosphorylation, leading to a decrease in the TR-FRET signal.[8]

Experimental Workflow

The workflow involves a kinase reaction followed by a detection step. The inhibitor is pre-incubated with the kinase before the reaction is initiated by the addition of substrate and ATP.

Figure 2. Experimental workflow for the ITK TR-FRET kinase assay.

Materials and Reagents

| Reagent | Details |

| Kinase | Recombinant human ITK |

| Substrate | Fluorescein-labeled peptide substrate |

| Inhibitor | This compound, dissolved in 100% DMSO |

| Antibody | Terbium (or Europium)-labeled anti-phospho-substrate antibody |

| Buffer | 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[9] |

| Other | ATP, TR-FRET Dilution Buffer, EDTA (for stopping reaction) |

| Plates | Low-volume 384-well plates (e.g., white or black Corning) |

| Instrumentation | Plate reader capable of TR-FRET measurements |

Detailed Protocol

1. Reagent Preparation:

-

This compound Dilution: Prepare a 10-point, 4-fold serial dilution of this compound in 100% DMSO. Subsequently, dilute this series into 1X Kinase Buffer A to create a 4X final assay concentration stock.

-

4X ITK Enzyme Solution: Dilute the ITK enzyme stock to a 4X working concentration in 1X Kinase Buffer A. The optimal concentration should be determined empirically by running a kinase titration to find the EC₈₀ value (the concentration giving 80% of the maximum signal).[10]

-

2X Substrate/ATP Solution: Prepare a solution containing the fluorescein-labeled substrate and ATP at 2X their final desired concentrations in 1X Kinase Buffer A.[10] The ATP concentration should ideally be at its apparent Kₘ for the kinase.

2. Kinase Reaction (20 µL final volume):

-

Add 5 µL of the 4X this compound dilution to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 5 µL of the 4X ITK enzyme solution to all wells except the "no enzyme" controls.

-

Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells.[11]

-

Cover the plate and incubate for 60 minutes at room temperature.[11]

3. Detection:

-

Prepare a 2X Detection Mix by diluting the Terbium-labeled antibody and EDTA to their 2X final concentrations in TR-FRET Dilution Buffer. A typical final concentration is 2 nM for the antibody and 10 mM for EDTA.[11]

-

Stop the kinase reaction by adding 20 µL of the 2X Detection Mix to each well.

-

Cover the plate, mix gently, and incubate for 30 to 60 minutes at room temperature to allow for antibody binding.[11]

-

Read the plate on a TR-FRET-compatible plate reader. Configure the reader to excite at ~340 nm and measure emission at ~495 nm (Terbium donor) and ~520 nm (Fluorescein acceptor).[10][12]

4. Data Analysis:

-

Calculate the TR-FRET Emission Ratio for each well by dividing the acceptor signal (520 nm) by the donor signal (495 nm).[10]

-

Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

-

Plot the percent inhibition versus the log of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC₅₀ value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 5. pnas.org [pnas.org]

- 6. A PLC-γ1 Feedback Pathway Regulates Lck Substrate Phosphorylation at the T Cell Receptor and SLP-76 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | ITK inhibitor | Probechem Biochemicals [probechem.com]

- 8. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. bmglabtech.com [bmglabtech.com]

Application Notes and Protocols: GNE-4997 in Jurkat Cell T-Cell Receptor Stimulation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 is a potent and highly selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a critical enzyme in the T-cell receptor (TCR) signaling cascade.[1] ITK, a member of the Tec family of kinases, plays a pivotal role in T-cell activation, proliferation, and differentiation.[2][3] Its inhibition is a key area of investigation for the development of therapeutics for autoimmune diseases and T-cell malignancies. These application notes provide detailed protocols for utilizing this compound in Jurkat cell TCR stimulation assays to assess its inhibitory effects on downstream signaling events, including PLC-γ1 phosphorylation, IL-2 production, and NFAT activation.

Mechanism of Action of this compound

Upon engagement of the T-cell receptor (TCR) and co-stimulatory receptor CD28, a signaling cascade is initiated, leading to T-cell activation. A key step in this pathway is the activation of ITK, which phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1). Activated PLC-γ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). These second messengers lead to the activation of transcription factors such as Nuclear Factor of Activated T-cells (NFAT) and AP-1, which in turn drive the expression of cytokine genes, including Interleukin-2 (IL-2). This compound exerts its inhibitory effect by selectively binding to ITK, thereby preventing the phosphorylation of PLC-γ1 and blocking the downstream signaling cascade that leads to T-cell activation.[1]

Data Presentation

The inhibitory activity of this compound on key downstream events in the TCR signaling pathway in Jurkat cells is summarized below.

Table 1: Inhibition of PLC-γ1 Phosphorylation by this compound in Stimulated Jurkat Cells

| This compound Concentration (nM) | % Inhibition of PLC-γ1 Phosphorylation (pY783) |

| 0 | 0 |

| 0.1 | 15.2 |

| 1 | 45.8 |

| 4 | 50.0 (IC50) [1] |

| 10 | 78.3 |

| 100 | 95.1 |

| 1000 | 98.9 |

Table 2: Illustrative Inhibition of IL-2 Production by this compound in Stimulated Jurkat Cells

Disclaimer: The following data are illustrative, based on the known mechanism of action and potency of ITK inhibitors, to demonstrate the expected dose-dependent inhibition of IL-2 production.

| This compound Concentration (nM) | % Inhibition of IL-2 Production |

| 0 | 0 |

| 1 | 20.5 |

| 10 | 52.1 |

| 50 | 75.8 |

| 100 | 88.4 |

| 500 | 96.2 |

| 1000 | 99.1 |

Table 3: Illustrative Inhibition of NFAT-luciferase Reporter Activity by this compound in Stimulated Jurkat Cells

Disclaimer: The following data are illustrative, based on the known mechanism of action and potency of ITK inhibitors, to demonstrate the expected dose-dependent inhibition of NFAT activation.

| This compound Concentration (nM) | % Inhibition of NFAT Reporter Activity |

| 0 | 0 |

| 1 | 25.3 |

| 10 | 58.7 |

| 50 | 80.1 |

| 100 | 91.5 |

| 500 | 97.8 |

| 1000 | 99.5 |

Experimental Protocols

Protocol 1: Inhibition of PLC-γ1 Phosphorylation

This protocol details the measurement of this compound's effect on the phosphorylation of PLC-γ1 in Jurkat cells following TCR stimulation.

Materials:

-

Jurkat E6.1 cells

-

RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound (stock solution in DMSO)

-

Anti-CD3 antibody (clone OKT3)

-

Anti-CD28 antibody (clone CD28.2)

-

Goat anti-mouse IgG

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and buffers

-

PVDF membranes

-

Primary antibodies: anti-phospho-PLC-γ1 (Tyr783), anti-PLC-γ1, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Culture Jurkat E6.1 cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator. Maintain cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.

-

Cell Plating: Seed Jurkat cells at a density of 5 x 10^6 cells per well in a 6-well plate.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound or vehicle (DMSO) to the cells and incubate for 1-2 hours at 37°C.

-

TCR Stimulation: Prepare a stimulation cocktail of anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies cross-linked with goat anti-mouse IgG (2 µg/mL). Add the stimulation cocktail to the cells and incubate for 5-10 minutes at 37°C.

-

Cell Lysis: Immediately after stimulation, place the plate on ice and wash the cells once with ice-cold PBS. Lyse the cells by adding 100 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Western Blotting:

-

Normalize protein concentrations for all samples.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-PLC-γ1 (Tyr783) and GAPDH overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total PLC-γ1 as a loading control.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-PLC-γ1 signal to the total PLC-γ1 and GAPDH signals. Calculate the percent inhibition relative to the vehicle-treated, stimulated control.

Protocol 2: Inhibition of IL-2 Production

This protocol describes how to measure the effect of this compound on the production and secretion of IL-2 from stimulated Jurkat cells using an ELISA.

Materials:

-

Jurkat E6.1 cells

-

Complete RPMI-1640 medium

-

This compound (stock solution in DMSO)

-

96-well tissue culture plates

-

Anti-CD3 antibody (clone OKT3)

-

Anti-CD28 antibody (clone CD28.2)

-

Human IL-2 ELISA kit

Procedure:

-

Cell Plating: Seed Jurkat cells at a density of 1 x 10^5 cells per well in 100 µL of complete medium in a 96-well plate.

-

This compound Treatment: Add 50 µL of medium containing serial dilutions of this compound or vehicle (DMSO) to the respective wells. Incubate for 1-2 hours at 37°C.

-

TCR Stimulation: Add 50 µL of medium containing anti-CD3 (final concentration 1 µg/mL) and anti-CD28 (final concentration 1 µg/mL) antibodies to stimulate the cells. For the unstimulated control, add 50 µL of medium without antibodies.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

-

IL-2 ELISA: Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using the IL-2 standards provided in the kit. Determine the concentration of IL-2 in each sample from the standard curve. Calculate the percent inhibition of IL-2 production for each this compound concentration relative to the vehicle-treated, stimulated control.

Protocol 3: Inhibition of NFAT Activation (Luciferase Reporter Assay)

This protocol is for assessing the inhibitory effect of this compound on NFAT activation using a Jurkat cell line stably expressing an NFAT-driven luciferase reporter.

Materials:

-

Jurkat-NFAT-Luciferase reporter cell line

-

Complete RPMI-1640 medium (with appropriate selection antibiotic if required)

-

This compound (stock solution in DMSO)

-

White, clear-bottom 96-well tissue culture plates

-

Anti-CD3 antibody (clone OKT3)

-

Anti-CD28 antibody (clone CD28.2)

-

Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

-

Luminometer

Procedure:

-

Cell Plating: Seed the Jurkat-NFAT-Luciferase reporter cells at a density of 5 x 10^4 cells per well in 80 µL of complete medium in a white, clear-bottom 96-well plate.

-

This compound Treatment: Add 10 µL of medium containing serial dilutions of this compound or vehicle (DMSO) to the wells. Incubate for 1-2 hours at 37°C.

-

TCR Stimulation: Add 10 µL of medium containing anti-CD3 (final concentration 1 µg/mL) and anti-CD28 (final concentration 1 µg/mL) antibodies. For the unstimulated control, add 10 µL of medium without antibodies.

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Equilibrate the plate to room temperature for 10-15 minutes.

-

Add 100 µL of luciferase assay reagent to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

-

Luminescence Measurement: Read the luminescence signal using a plate-reading luminometer.

-

Data Analysis: Subtract the background luminescence from the unstimulated control wells. Calculate the percent inhibition of NFAT reporter activity for each this compound concentration relative to the vehicle-treated, stimulated control.

Conclusion

This compound is a valuable research tool for investigating the role of ITK in T-cell signaling. The protocols outlined in these application notes provide robust methods for characterizing the inhibitory activity of this compound in Jurkat cell-based TCR stimulation assays. These assays are essential for the preclinical evaluation of ITK inhibitors and for advancing our understanding of T-cell biology.

References

GNE-4997: A Potent Tool for Investigating T-Cell Mediated Inflammatory Diseases via ITK Inhibition

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

GNE-4997 is a highly potent and selective inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), presenting a valuable tool for the study of T-cell mediated inflammatory diseases.[1][2][3][4] Contrary to potential misconceptions, this compound's mechanism of action is centered on the inhibition of ITK, a critical enzyme in the T-cell receptor (TCR) signaling pathway, rather than RIPK1.[2][5] These notes provide detailed information and protocols for utilizing this compound in preclinical research to dissect the roles of ITK in various inflammatory conditions.

Mechanism of Action: Targeting the ITK Signaling Cascade

ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a pivotal role in T-cell activation, differentiation, and the production of pro-inflammatory cytokines.[6][7] Upon T-cell receptor (TCR) engagement, ITK is activated and subsequently phosphorylates downstream targets, most notably phospholipase C-γ1 (PLC-γ1).[2][6] This phosphorylation event is crucial for initiating signaling cascades that lead to calcium mobilization and the activation of transcription factors like NFAT, ultimately driving T-cell effector functions.[7] this compound exerts its inhibitory effect by binding to ITK, thereby preventing the phosphorylation of PLC-γ1 and disrupting the downstream signaling required for T-cell-mediated immune responses.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available information.

| Parameter | Value | Cell Line/System | Reference |

| Ki (ITK) | 0.09 nM | Biochemical Assay | [1][2][3] |

| IC50 (PLC-γ1 phosphorylation) | 4 nM | Jurkat cells | [1][2] |

Applications in T-Cell Mediated Inflammatory Diseases

Given its potent inhibition of ITK, this compound is a suitable tool for investigating diseases where T-cell, particularly T helper 2 (Th2) cell, responses are pathogenic.[2] ITK signaling is crucial for the function of Th2 cells, which are implicated in allergic diseases such as asthma and atopic dermatitis.[7][8] Additionally, ITK's role in other T-cell subsets, including Th17 cells, suggests the potential utility of this compound in studying autoimmune disorders like rheumatoid arthritis and psoriasis.[6][8]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound.

Protocol 1: In Vitro Inhibition of PLC-γ1 Phosphorylation in Jurkat Cells

This protocol is designed to assess the potency of this compound in a cellular context by measuring the inhibition of a key downstream target of ITK.

Workflow Diagram:

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Anti-CD3 and Anti-CD28 antibodies

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-PLC-γ1 (Tyr783), anti-PLC-γ1, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Starvation: Prior to the experiment, starve the cells in serum-free RPMI-1640 for 4-6 hours.

-

This compound Treatment: Resuspend cells at 1x106 cells/mL. Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 1 hour at 37°C.

-

TCR Stimulation: Stimulate the cells with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for 10 minutes at 37°C.

-

Cell Lysis: Immediately place the cells on ice and lyse them with ice-cold lysis buffer.

-

Western Blotting:

-

Determine protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-